Octadienoic acid

Description

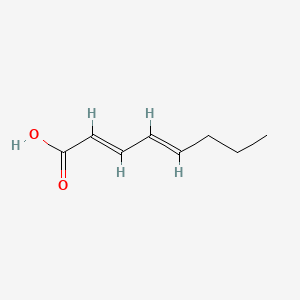

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-octa-2,4-dienoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h4-7H,2-3H2,1H3,(H,9,10)/b5-4+,7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGIOJSVUOCUMC-YTXTXJHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346940 | |

| Record name | (2E,4E)-2,4-Octadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83615-26-3, 22329-75-5 | |

| Record name | Octadienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083615263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022329755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E,4E)-2,4-Octadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTADIENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV8D1P4247 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Octadienoic Acid Isomers and their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadienoic acids, a class of fatty acids characterized by an 18-carbon chain and two double bonds, have garnered significant scientific interest due to the diverse and potent biological activities exhibited by their various isomers. This technical guide provides a comprehensive overview of the core biological effects of key octadienoic acid isomers, with a primary focus on the well-studied conjugated linoleic acids (CLAs). It aims to serve as a detailed resource, summarizing quantitative data, outlining experimental methodologies, and visualizing the intricate signaling pathways modulated by these bioactive lipids. The distinct effects of different isomers underscore their potential as therapeutic agents and highlight the importance of isomeric purity in research and drug development.

Key Isomers and Their Biological Activities

The biological effects of this compound isomers are highly dependent on the geometry and position of their double bonds. The most extensively researched isomers are the conjugated linoleic acids, particularly cis-9, trans-11 CLA (c9,t11-CLA) and trans-10, cis-12 CLA (t10,c12-CLA). These isomers often exhibit distinct and sometimes opposing biological activities.

Anti-inflammatory Effects

Several this compound isomers have demonstrated significant anti-inflammatory properties. This is primarily attributed to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, and to alter the production of inflammatory mediators.

The cis-9, trans-11 CLA isomer, in particular, has been shown to exert anti-inflammatory effects. In a murine collagen-induced arthritis model, dietary supplementation with c9,t11-CLA at levels as low as 0.125% reduced arthritic scores and paw swelling[1]. This was associated with a reduction in plasma levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6)[1]. In vitro studies on endothelial cells have shown that low concentrations of both c9,t11-CLA and t10,c12-CLA can exert modest anti-inflammatory effects[2][3]. For instance, 1 µM of c9,t11-CLA significantly decreased the secretion of Monocyte Chemoattractant Protein-1 (MCP-1), IL-6, and IL-8 in endothelial cells[4].

Conversely, some studies suggest that the t10,c12-CLA isomer may have pro-inflammatory effects in certain contexts, particularly in adipose tissue. However, in other cell types, such as BV-2 microglial cells, both isomers have been shown to reduce the expression of pro-inflammatory markers[5][6].

Anti-cancer Activity

Conjugated linoleic acids have been extensively studied for their anti-cancer properties, with effects varying between isomers and cancer cell types. Both c9,t11-CLA and t10,c12-CLA have been shown to inhibit the growth of various cancer cell lines in vitro[6][7][8]. The anti-proliferative effects are often attributed to the induction of apoptosis and cell cycle arrest[9][10].

The t10,c12-CLA isomer, in particular, has been shown to be a potent inhibitor of colon cancer cell growth by inducing a G1 cell cycle arrest[9]. This effect is associated with an increased expression of the cyclin-dependent kinase inhibitor p21(CIP1/WAF1)[9]. In contrast, the anti-cancer effects of c9,t11-CLA are often linked to its modulation of signaling pathways like the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway, which can lead to apoptosis in hepatocellular carcinoma cells[11].

Other oxidized this compound derivatives, such as 9-oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE), have also demonstrated cytotoxic activity against cancer cells, inducing apoptosis in human ovarian cancer cells through the mitochondrial regulation pathway[10].

Metabolic Effects

The two primary CLA isomers exert distinct effects on lipid and glucose metabolism. The t10,c12-CLA isomer is predominantly associated with a reduction in body fat mass. It achieves this by inhibiting lipid uptake in adipocytes through the downregulation of key enzymes like lipoprotein lipase (B570770) and stearoyl-CoA desaturase[5]. This isomer has been shown to reduce adiposity in animal models[12]. However, a significant concern with t10,c12-CLA is its potential to induce insulin (B600854) resistance and increase blood glucose levels[4][12][13].

On the other hand, the c9,t11-CLA isomer is linked to improvements in feed efficiency and growth in young rodents[5]. It has also been shown to ameliorate steatosis by modulating mitochondrial uncoupling and activating the Nrf2 pathway, which is involved in antioxidant responses[14]. This isomer can improve lipid metabolism by reducing serum triglycerides and non-esterified fatty acids[4].

Quantitative Data on Biological Activities

The following tables summarize the quantitative effects of various this compound isomers on different biological parameters.

Table 1: Anti-inflammatory Effects of this compound Isomers

| Isomer | Cell/Model System | Concentration/Dose | Effect on Inflammatory Markers | Fold/Percent Change | Reference |

| c9,t11-CLA | Murine Collagen-Induced Arthritis | 0.125% w/w diet | ↓ Arthritic Score | 25-51% decrease | [1] |

| c9,t11-CLA | Murine Collagen-Induced Arthritis | 0.5% w/w diet | ↓ Plasma TNF-α | Reduced to non-arthritic levels | [1] |

| c9,t11-CLA | EA.hy926 Endothelial Cells | 1 µM | ↓ MCP-1, IL-6, IL-8, RANTES secretion | Significant decrease (p < 0.05) | [4] |

| t10,c12-CLA | EA.hy926 Endothelial Cells | 10 µM | ↓ MCP-1, RANTES secretion | Significant decrease (p < 0.05) | [4] |

| t10,c12-CLA | EA.hy926 Endothelial Cells | 10 µM | ↑ IL-6 secretion | Significant increase (p < 0.001) | [4] |

| c9,t11-CLA | LPS-stimulated BV-2 Microglia | 25 µM | ↓ CCL5, IL-6 mRNA | Significant reduction | [5][6] |

| t10,c12-CLA | LPS-stimulated BV-2 Microglia | 25 µM | ↓ CCL5, IL-6, IL-1β mRNA | Significant reduction | [5][6] |

Table 2: Anti-cancer Effects of this compound Isomers (IC50 Values)

| Isomer/Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| t10,c12-CLA | HT-29 (Colon) | ~4 | [9] |

| 9-oxo-(10E,12E)-octadecadienoic acid | HRA (Ovarian) | Not specified, but shows activity | [10] |

| Ganoderic acid Jc | HL-60 (Leukemia) | 8.30 | [4] |

| Ganoderiol E | MCF-7 (Breast) | 6.35 | [4] |

Table 3: Metabolic Effects of this compound Isomers on Gene Expression

| Isomer | Cell/Tissue | Gene | Effect | Fold/Percent Change | Reference |

| t10,c12-CLA | Human Adipocytes | PPARγ | ↓ mRNA | Significant decrease | [15] |

| c9,t11-CLA | Human Adipocytes | PPARγ | ↑ mRNA | Significant increase | [15] |

| t10,c12-CLA | Bovine Mammary Epithelial Cells | SREBP1 | ↓ mRNA | Significant decrease | [16] |

| t10,c12-CLA | Bovine Mammary Epithelial Cells | FASN | ↓ mRNA | Significant decrease | [16] |

| c9,t11-CLA | Rat Liver (High-fat diet) | Nrf2 | ↑ Nuclear Translocation | Increased | [14] |

| c9,t11-CLA | Rat Liver (High-fat diet) | GST, NQO1 | ↑ mRNA | Increased | [14] |

| t10,c12-CLA | Human Adipose Tissue | UCP2 | ↑ mRNA | >1.5 fold increase | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activities of this compound isomers.

In Vitro Anti-inflammatory Activity in Macrophages

This protocol details the steps to assess the anti-inflammatory effects of this compound isomers on lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight. Pre-treat the cells with various concentrations of the this compound isomer of interest (e.g., 1, 10, 50, 100 µM) or vehicle control (e.g., ethanol (B145695) or DMSO) for 1-2 hours. Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

-

-

Cytokine Quantification (ELISA):

-

Collect the cell culture supernatant.

-

Quantify the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Gene Expression Analysis (qPCR):

-

Isolate total RNA from the cells using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using specific primers for target genes (e.g., iNOS, COX-2, TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Calculate the relative gene expression using the 2^-ΔΔCt method.

-

-

Protein Expression Analysis (Western Blot):

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, phospho-IκBα, IκBα) overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Lipid Accumulation in Adipocytes (Oil Red O Staining)

This protocol describes the staining of lipid droplets in differentiated 3T3-L1 adipocytes to assess the effect of this compound isomers on adipogenesis.

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence. Induce differentiation using a standard differentiation cocktail (e.g., DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) for 2 days, followed by DMEM with 10% FBS and 10 µg/mL insulin for another 2 days. Maintain the cells in DMEM with 10% FBS for an additional 4-6 days, replacing the medium every 2 days. Treat the cells with the this compound isomer of interest during the differentiation process.

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin in PBS for at least 1 hour.

-

Washing: Wash the cells twice with distilled water.

-

Isopropanol (B130326) Incubation: Wash the cells with 60% isopropanol for 5 minutes and then allow them to air dry completely.

-

Oil Red O Staining: Prepare a fresh working solution of Oil Red O (0.21% in 60% isopropanol). Filter the solution through a 0.2 µm filter. Add the working solution to the cells and incubate for 10-20 minutes at room temperature.

-

Washing: Wash the cells four times with distilled water.

-

Imaging: Visualize the stained lipid droplets (red) under a microscope.

-

Quantification (Optional): To quantify the lipid accumulation, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at 490-520 nm.

Signaling Pathways and Visualizations

This compound isomers exert their biological effects by modulating key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the primary pathways affected.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Certain this compound isomers, particularly c9,t11-CLA, can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes. The inhibitory effect is often mediated through the prevention of IκBα degradation, which keeps NF-κB sequestered in the cytoplasm.

Caption: Modulation of the NF-κB signaling pathway by c9,t11-CLA.

PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play crucial roles in lipid metabolism and inflammation. This compound isomers, particularly CLAs, are natural ligands for PPARs. The activation of PPARα by isomers like c9,t11-CLA leads to the upregulation of genes involved in fatty acid oxidation, while the interaction with PPARγ can influence adipogenesis and inflammation.

Caption: Activation of the PPAR signaling pathway by CLA isomers.

Experimental Workflow for Assessing Anti-inflammatory Effects

The following diagram outlines a typical experimental workflow for investigating the anti-inflammatory properties of an this compound isomer in vitro.

Caption: A typical workflow for assessing anti-inflammatory effects.

Conclusion

This compound isomers, particularly the conjugated linoleic acids c9,t11-CLA and t10,c12-CLA, represent a fascinating class of bioactive lipids with a wide spectrum of biological activities. Their isomer-specific effects on inflammation, cancer progression, and metabolic regulation highlight their potential for therapeutic applications. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. A thorough understanding of the distinct mechanisms of action of each isomer is critical for advancing research and development in this promising field. Further investigation into the structure-activity relationships of a broader range of this compound isomers will undoubtedly unveil new opportunities for the development of novel therapeutics for a variety of human diseases.

References

- 1. Command Line | Graphviz [graphviz.org]

- 2. cis-9,trans-11-conjugated linoleic acid down-regulates phorbol ester-induced NF-kappaB activation and subsequent COX-2 expression in hairless mouse skin by targeting IkappaB kinase and PI3K-Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of conjugated linoleic acid supplementation on inflammatory cytokines and adipokines in adults: A GRADE-assessed systematic review and dose–response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Effects of conjugated linoleic acid on growth and cytokine expression in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isomer-specific effects of CLA on gene expression in human adipose tissue depending on PPARγ2 P12A polymorphism: a double blind, randomized, controlled cross-over study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conjugated linoleic acid isomers and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trans-10,cis-12, not cis-9,trans-11, conjugated linoleic acid inhibits G1-S progression in HT-29 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Trans-10, Cis-12 Conjugated Linoleic Acid Antagonizes Ligand-Dependent PPARγ Activity in Primary Cultures of Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conjugated linoleic acid prevents cell growth and cytokine production induced by TPA in human keratinocytes NCTC 2544 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The influence of conjugated linoleic acid on the expression of peroxisome proliferator-activated receptor-γ and selected apoptotic genes in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. python - laying out a large graph with graphviz - Stack Overflow [stackoverflow.com]

- 15. Isomer-specific regulation of metabolism and PPARγ signaling by CLA in human preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Characterization of Octadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadienoic acid, an 18-carbon fatty acid featuring two double bonds, represents a diverse class of lipid molecules with a wide array of isomers, each possessing unique physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of key this compound isomers. From the foundational discovery of linoleic acid to the elucidation of the potent signaling activities of its various metabolites, this document serves as an in-depth resource, offering detailed experimental protocols, quantitative data, and visualizations of key signaling pathways and experimental workflows.

The journey into the world of octadienoic acids begins with the isolation of linoleic acid in 1844.[1] Initially considered solely as a source of energy, its essential role in nutrition was later discovered in 1930.[2][3] It wasn't until the late 20th century that the significant biological activities of other this compound isomers, such as the anti-carcinogenic properties of conjugated linoleic acids (CLAs), were uncovered.[4][5] This guide will delve into the core aspects of several key isomers, including the essential fatty acid linoleic acid, the widely studied conjugated linoleic acids, the bioactive 13-oxo-octadecadienoic acid, and other oxygenated derivatives.

Key this compound Isomers: Physicochemical Properties

The diverse functionalities of this compound isomers are rooted in their distinct molecular geometries and chemical properties. The following tables summarize key quantitative data for prominent isomers to facilitate comparison.

Table 1: General Physicochemical Properties of Key this compound Isomers

| Property | Linoleic Acid (9Z,12Z) | Rumenic Acid (9Z,11E-CLA) | trans-10,cis-12-CLA | 13-oxo-9,11-octadecadienoic acid |

| Molecular Formula | C₁₈H₃₂O₂ | C₁₈H₃₂O₂ | C₁₈H₃₂O₂ | C₁₈H₃₀O₃ |

| Molecular Weight ( g/mol ) | 280.45 | 280.45 | 280.45 | 294.43 |

| Melting Point (°C) | -5 | 14.9 | 19.8 | Not Available |

| Boiling Point (°C) | 229-230 at 16 mmHg | Not Available | Not Available | Not Available |

| Density (g/cm³) | 0.902 (at 25°C) | Not Available | Not Available | 0.966 |

| Solubility | Insoluble in water; soluble in many organic solvents.[6][7] | Not Available | Not Available | Soluble in ethanol.[8] |

Table 2: Spectroscopic Data for the Identification of Key this compound Isomers

| Isomer | ¹H-NMR Chemical Shifts (ppm, CDCl₃) | ¹³C-NMR Chemical Shifts (ppm, CDCl₃) | Mass Spectrometry (m/z) |

| Linoleic Acid (9Z,12Z) | 5.3-5.4 (m, 4H, olefinic), 2.77 (t, 2H, bis-allylic), 2.05 (q, 4H, allylic), 1.2-1.4 (m, 14H, methylene), 0.88 (t, 3H, methyl) | ~130 (olefinic), ~25-34 (aliphatic) | 280.24 (M), characteristic fragmentation pattern for unconjugated dienes. |

| Rumenic Acid (9Z,11E-CLA) | 5.32 (m, 1H), 5.69 (m, 1H), 5.97 (t, 1H), 6.34 (t, 1H) (olefinic protons) | Not Available | 280.24 (M), characteristic fragmentation for conjugated dienes. |

| trans-10,cis-12-CLA | Not Available | Not Available | 280.24 (M), distinct fragmentation from 9,11-CLA. |

| 13-oxo-9,11-octadecadienoic acid | Not Available | Not Available | 294.22 (M), characteristic fragments indicating the keto group and conjugated system.[3][9] |

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and characterization of this compound isomers, intended to be a practical resource for laboratory work.

Protocol 1: Isolation of Linoleic Acid from Plant Material (Soxhlet Extraction)

This protocol outlines a standard method for the extraction of linoleic acid from oil-rich plant seeds.

Materials:

-

Dried and ground plant material (e.g., safflower, sunflower seeds)

-

Soxhlet extractor apparatus

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Cellulose (B213188) extraction thimble

-

n-Hexane

-

Rotary evaporator

Procedure:

-

Accurately weigh approximately 20 g of the dried and finely ground plant material and place it into a cellulose extraction thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Fill a 250 mL round-bottom flask with 150 mL of n-hexane.

-

Assemble the Soxhlet apparatus and heat the n-hexane to its boiling point using the heating mantle.

-

Allow the extraction to proceed for 6-8 hours. The solvent will continuously cycle, extracting the lipids from the plant material.

-

After extraction, allow the apparatus to cool.

-

Remove the round-bottom flask containing the hexane-lipid mixture.

-

Concentrate the extract using a rotary evaporator to remove the n-hexane, yielding the crude lipid extract containing linoleic acid.

-

Further purification can be achieved using chromatographic techniques such as column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Conjugated Linoleic Acids (CLAs) by Alkaline Isomerization

This protocol describes the base-catalyzed isomerization of linoleic acid to produce a mixture of CLA isomers.

Materials:

-

Linoleic acid

-

Potassium hydroxide (B78521) (KOH)

-

1-Butanol

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Hydrochloric acid (HCl) for acidification

-

Diethyl ether for extraction

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10 g of linoleic acid in 100 mL of 1-butanol.

-

Add 10 g of potassium hydroxide to the solution.

-

Heat the mixture to reflux with continuous stirring for 2-3 hours.[10]

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture to a pH of approximately 2-3 with hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the fatty acids with three 50 mL portions of diethyl ether.

-

Combine the organic layers and wash with distilled water until the washings are neutral.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the mixture of CLA isomers.

-

The individual isomers can be separated and purified using silver ion-high performance liquid chromatography (Ag+-HPLC).

Protocol 3: Characterization of this compound Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the analysis of this compound isomers as their fatty acid methyl esters (FAMEs).

Materials:

-

Fatty acid sample

-

Methanolic HCl (1.25 M) or BF₃-methanol

-

n-Hexane

-

Anhydrous sodium sulfate

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm x 0.20 µm)

Procedure:

-

Derivatization to FAMEs:

-

To approximately 10 mg of the fatty acid sample in a screw-capped test tube, add 2 mL of methanolic HCl.

-

Heat the mixture at 60°C for 1 hour.

-

After cooling, add 1 mL of water and 2 mL of n-hexane.

-

Vortex the mixture and centrifuge to separate the layers.

-

Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial.

-

Dry the hexane extract over a small amount of anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature 140°C, hold for 5 min, then ramp to 240°C at 4°C/min, and hold for 20 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Range: m/z 50-500

-

-

Data Analysis:

-

Identify the FAMEs based on their retention times and by comparing their mass spectra with reference libraries (e.g., NIST). Isomers will have distinct retention times and potentially subtle differences in their mass spectra.

-

Signaling Pathways and Biological Activities

This compound isomers are not merely structural components of lipids but also potent signaling molecules that modulate a variety of cellular processes.

13-oxo-octadecadienoic Acid and PPARα Activation

13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), found in processed tomato products, is a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[2] PPARα is a nuclear receptor that plays a critical role in lipid and glucose metabolism. The activation of PPARα by 13-oxo-ODA leads to the upregulation of genes involved in fatty acid oxidation, thereby contributing to the reduction of plasma and hepatic triglycerides.

Conjugated Linoleic Acids (CLAs) and Their Diverse Biological Effects

CLAs, particularly rumenic acid (9Z,11E) and the trans-10,cis-12 isomer, have been extensively studied for their roles in cancer prevention, reduction of body fat, and modulation of the immune system. Their mechanisms of action are complex and involve the modulation of various signaling pathways, including those involved in apoptosis, cell proliferation, and inflammation.

Experimental Workflow Visualization

The discovery and characterization of novel this compound isomers from a biological sample is a multi-step process. The following diagram illustrates a general experimental workflow.

Conclusion

The field of this compound research continues to expand, revealing a complex landscape of isomers with diverse and potent biological activities. This technical guide has provided a foundational understanding of the discovery, characterization, and biological roles of these important lipid molecules. The detailed protocols and data presented herein are intended to empower researchers, scientists, and drug development professionals to further explore the therapeutic potential of this compound isomers in various physiological and pathological contexts. Future research will undoubtedly uncover new isomers, elucidate novel signaling pathways, and pave the way for the development of innovative therapeutic strategies based on these versatile fatty acids.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. RU2021252C1 - Method of synthesis of 9z,11e-octadecadienoic acid methyl ester - Google Patents [patents.google.com]

- 4. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 5. researchgate.net [researchgate.net]

- 6. 9,11-Octadecadienoic acid, (9E,11Z)- | C18H32O2 | CID 5351472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thermally induced isomerization of linoleic acid and α‐linolenic acid in Rosa roxburghii Tratt seed oil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aocs.org [aocs.org]

- 9. Formation of 8,11,14-octadecatrienoic acid (18:3 n-4) from naturally occurring unique fatty acid, 9,12-hexadecadienoic acid (16:2 n-4), in animal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 9Z,11E-octadecadienoic and 10E,12Z-octadecadienoic acids, the major components of conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Octadienoic Acid: Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadienoic acid, an 18-carbon fatty acid with two double bonds, represents a class of molecules with significant biological activity and widespread distribution in nature. As precursors to a variety of signaling molecules, understanding their natural origins, abundance, and the pathways they modulate is of paramount importance for research in physiology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the natural sources of this compound, quantitative data on its abundance, detailed experimental protocols for its extraction and analysis, and a visualization of the key signaling pathways in which it participates. The most common isomer, 9,12-octadecadienoic acid, is also known as linoleic acid, an essential omega-6 fatty acid.

Natural Sources and Abundance of this compound

This compound is found across various biological kingdoms, including plants, animals, fungi, and bacteria. The abundance and specific isomers can vary significantly depending on the source.

Plant Kingdom

Plants are a major source of this compound, primarily in the form of linoleic acid, which is a major constituent of many vegetable oils and seeds. It is a key component of structural lipids in plant membranes.[1]

Animal Kingdom

In animals, this compound is obtained through the diet and is a key component of various tissues and metabolic processes. Ruminant meat and dairy products contain unique isomers, including conjugated linoleic acid (CLA), as a result of biohydrogenation by gut bacteria. The average total trans fatty acid content, which includes isomers of octadecadienoic acid, in Canadian cheese, butter, milk, and cream is around 5.5-5.8% of total fatty acids.[2]

Fungi and Bacteria

Various fungi and bacteria are also known to produce this compound. For instance, some fungal extracts have been shown to contain 9,12-octadecadienoic acid.[3][4]

Quantitative Data Summary

The following table summarizes the abundance of this compound (primarily as linoleic acid) in various natural sources.

| Natural Source Category | Specific Source | Abundance of Octadecadienoic Acid (% of total fatty acids) |

| Vegetable Oils | Safflower Oil | 75-80 |

| Sunflower Oil | 65-75 | |

| Corn Oil | 50-60 | |

| Soybean Oil | 50-55 | |

| Canola Oil | 18-22 | |

| Olive Oil | 3-20 | |

| Seeds and Nuts | Walnuts | 55-65 |

| Pine Nuts | 45-50 | |

| Flaxseed | 15-20 | |

| Dairy Products | Butter | ~2-3 |

| Cheese | ~2-3 | |

| Meat Products | Beef | ~2-3 |

| Pork | ~10 |

Note: The values presented are approximate and can vary based on factors such as cultivar, growing conditions, animal diet, and processing methods.

Experimental Protocols

Accurate quantification and characterization of this compound from natural sources require robust extraction and analytical methodologies.

Lipid Extraction

This method is suitable for the extraction of total lipids from tissues and other biological samples with high water content.

Materials:

-

Methanol

-

Distilled water

-

Homogenizer

-

Centrifuge

-

Glass centrifuge tubes

Procedure:

-

Weigh 1 g of the homogenized sample into a glass centrifuge tube.

-

Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly for 1 minute.[5]

-

Add 1.25 mL of chloroform and vortex for 1 minute.[5]

-

Add 1.25 mL of distilled water and vortex for 1 minute.[5]

-

Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases.

-

Three phases will be observed: an upper aqueous phase (methanol-water), a lower organic phase (chloroform) containing the lipids, and a protein pellet at the interface.

-

Carefully collect the lower chloroform phase using a Pasteur pipette and transfer it to a clean, pre-weighed glass tube.

-

Evaporate the solvent under a stream of nitrogen gas or in a vacuum evaporator.

-

The weight of the dried lipid extract can be determined gravimetrically.

This technique is ideal for the continuous extraction of lipids from dried and powdered solid samples.

Materials:

-

Soxhlet extractor apparatus (including condenser, thimble holder, and round-bottom flask)

-

Cellulose (B213188) extraction thimble

-

Heating mantle

-

Hexane (B92381) or petroleum ether

-

Rotary evaporator

Procedure:

-

Dry the sample (e.g., ground seeds, lyophilized tissue) in an oven to remove moisture.

-

Weigh approximately 5-10 g of the dried, powdered sample and place it into a cellulose extraction thimble.

-

Place the thimble inside the Soxhlet extractor.

-

Fill the round-bottom flask with the extraction solvent (e.g., hexane) to about two-thirds of its volume and add a few boiling chips.

-

Assemble the Soxhlet apparatus and place the flask on the heating mantle.

-

Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back down onto the sample in the thimble.

-

The solvent will slowly fill the thimble chamber. Once it reaches the top of the siphon arm, the entire volume of the solvent and extracted lipids will be siphoned back into the boiling flask.

-

Allow the extraction to proceed for 6-8 hours, completing multiple extraction cycles.

-

After extraction, allow the apparatus to cool.

-

Remove the solvent from the round-bottom flask using a rotary evaporator to obtain the crude lipid extract.

UAE utilizes the energy of ultrasonic waves to enhance the extraction efficiency and is often faster than traditional methods.

Materials:

-

Ultrasonic bath or probe sonicator

-

Extraction solvent (e.g., isopropanol:hexane, 3:2, v/v)

-

Centrifuge

Procedure:

-

Place 1 g of the homogenized sample into a suitable vessel.

-

Add 10 mL of the extraction solvent.

-

Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

-

Sonicate for 20-30 minutes at a controlled temperature (e.g., 30-40°C).[6][7]

-

After sonication, centrifuge the mixture to pellet the solid residue.

-

Collect the supernatant containing the extracted lipids.

-

The solvent can then be evaporated to yield the lipid extract.

SFE is a "green" extraction technique that uses a supercritical fluid, typically carbon dioxide (CO2), as the solvent.

Materials:

-

Supercritical fluid extractor

-

High-purity carbon dioxide

-

Co-solvent (e.g., ethanol), if necessary

Procedure:

-

Place the ground and dried sample into the extraction vessel of the SFE system.

-

Pressurize and heat the CO2 to its supercritical state (e.g., 30 MPa and 50°C).[8]

-

Pass the supercritical CO2 through the extraction vessel. The lipids will dissolve in the supercritical fluid.

-

The lipid-laden fluid then flows into a separator vessel where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the lipids to precipitate.

-

The extracted lipids are collected from the separator.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For accurate identification and quantification, the fatty acids in the lipid extract are typically converted to their more volatile fatty acid methyl esters (FAMEs) prior to GC-MS analysis.[9][10][11][12][13]

Materials:

-

2% Sulfuric acid in methanol

-

Sodium bicarbonate solution

-

Hexane

-

Water bath or heating block

Procedure:

-

Dissolve a known amount of the lipid extract (e.g., 10-20 mg) in 1 mL of toluene in a screw-cap glass tube.

-

Add 2 mL of 2% sulfuric acid in methanol.

-

Seal the tube tightly and heat at 50-60°C for 12-16 hours in a water bath or heating block.[10]

-

Allow the tube to cool to room temperature.

-

Add 5 mL of 5% sodium bicarbonate solution to neutralize the reaction.

-

Add 3 mL of hexane, vortex for 1 minute, and centrifuge to separate the layers.

-

The upper hexane layer containing the FAMEs is carefully transferred to a new tube for GC-MS analysis.

Typical GC-MS Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar column like a DB-WAX or a cyanopropyl-based column).

-

Injection: 1 µL of the FAMEs solution in hexane is injected in split or splitless mode.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs. For example, start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 220°C and hold for 15 minutes.[6]

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify the FAMEs based on their mass spectra and retention times compared to standards. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity and specificity.[13]

Signaling Pathways

This compound and its derivatives are key players in several important signaling pathways in both plants and animals.

The Octadecanoid Pathway (Jasmonic Acid Biosynthesis) in Plants

In plants, octadecanoids are precursors to the phytohormone jasmonic acid (JA), which is crucial for defense against herbivores and pathogens, as well as for various developmental processes.[1][14][15][16][17][18][19][20][21][22] The pathway is initiated from α-linolenic acid (an octadecatrienoic acid) but is the canonical "octadecanoid" pathway.

Caption: Biosynthesis of Jasmonic Acid via the Octadecanoid Pathway.

Linoleic Acid Metabolism in Mammals

In mammals, linoleic acid (9,12-octadecadienoic acid) is metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes to produce a variety of bioactive oxylipins, such as hydroxyoctadecadienoic acids (HODEs), which are involved in inflammation and other physiological processes.[23][24][25][26][27]

Caption: Major Enzymatic Pathways of Linoleic Acid Metabolism in Mammals.

Conclusion

Octadienoic acids are a diverse and biologically important class of fatty acids with a wide distribution in nature. Their roles as essential nutrients, structural components of membranes, and precursors to potent signaling molecules underscore the importance of understanding their natural sources and metabolic pathways. The experimental protocols detailed in this guide provide a robust framework for the extraction and quantification of these molecules from various biological matrices, enabling further research into their physiological and pathological roles. The visualization of their key signaling pathways offers a foundation for exploring potential therapeutic interventions targeting these metabolic networks. This guide serves as a valuable resource for scientists and researchers dedicated to advancing our knowledge of these critical bioactive lipids.

References

- 1. researchgate.net [researchgate.net]

- 2. Fatty acid profile of Canadian dairy products with special attention to the trans-octadecenoic acid and conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tabaslab.com [tabaslab.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Effect of ultrasonic treatment on extraction and fatty acid profile of flaxseed oil | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 10. researchgate.net [researchgate.net]

- 11. 2.7.7. Fatty Acid Methyl Ester (FAME) Analysis by GC–MS [bio-protocol.org]

- 12. dmoserv3.whoi.edu [dmoserv3.whoi.edu]

- 13. agilent.com [agilent.com]

- 14. Jasmonic acid - Wikipedia [en.wikipedia.org]

- 15. Jasmonate biochemical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Action and biosynthesis of jasmonic acid | PPTX [slideshare.net]

- 21. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

The Microbial Synthesis of 9,10-Octadecadienoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 9,10-octadecadienoic acid, with a primary focus on its biologically significant isomers, the conjugated linoleic acids (CLAs). The document details the enzymatic pathways, presents quantitative data from various microbial production systems, outlines key experimental protocols for analysis and enzyme activity assays, and visualizes the core biochemical processes and workflows.

Introduction to 9,10-Octadecadienoic Acid Isomers

The term 9,10-octadecadienoic acid encompasses a group of 18-carbon fatty acid isomers with two double bonds originating at or near the 9th and 10th carbon positions. While allenic forms with adjacent double bonds exist, the most studied and biologically active isomers are the conjugated linoleic acids (CLAs). Among the various CLA isomers, cis-9, trans-11-octadecadienoic acid (rumenic acid) and trans-10, cis-12-octadecadienoic acid are of significant interest due to their roles in various physiological processes. The biosynthesis of these molecules is predominantly carried out by microorganisms, particularly bacteria found in the rumen of animals and certain strains of lactic acid bacteria and propionibacteria.

Biosynthetic Pathways of 9,10-Octadecadienoic Acid (CLA)

The microbial conversion of linoleic acid is the primary route for the biosynthesis of 9,10-octadecadienoic acid isomers. Two distinct bacterial pathways have been extensively studied: a direct isomerization and a multi-step enzymatic conversion.

Direct Isomerization by Linoleate (B1235992) Isomerase

Certain bacteria, notably Propionibacterium acnes, employ a single enzyme, linoleate isomerase, to directly convert linoleic acid into trans-10, cis-12-CLA. This enzyme catalyzes the isomerization of the cis-9 and cis-12 double bonds of linoleic acid.

An In-depth Technical Guide to the Chemical and Physical Properties of Octadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadienoic acid, an 18-carbon fatty acid with two double bonds, represents a class of lipids with significant chemical diversity and biological importance. Its various isomers, particularly the conjugated linoleic acids (CLAs), are the subject of extensive research due to their roles in cellular signaling, metabolic regulation, and potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical and physical properties of key this compound isomers, detailed experimental protocols for their analysis, and a review of their involvement in critical signaling pathways.

Chemical and Physical Properties of this compound Isomers

The location and configuration (cis or trans) of the double bonds in the 18-carbon chain give rise to numerous isomers of this compound, each with distinct properties. The most well-studied of these are the conjugated linoleic acids (CLAs), which have conjugated double bonds (separated by a single bond). Other non-conjugated isomers, such as linoleic acid, are also of significant biological interest.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₂O₂ | [1][2] |

| Molecular Weight | 280.45 g/mol | [1][2] |

Isomer-Specific Physical Properties

The physical properties of this compound isomers are highly dependent on their specific geometric and positional isomerism.

| Isomer | Melting Point (°C) | Boiling Point (°C) | Water Solubility | pKa |

| 9(Z),12(Z)-octadecadienoic acid (Linoleic Acid) | -5 | 229-230 (at 16 mmHg) | Insoluble | 4.77 (estimated)[2] |

| cis-9,trans-11-octadecadienoic acid (Rumenic Acid) | 14.9 | - | - | - |

| trans-10,cis-12-octadecadienoic acid | 19.8 | - | Soluble in DMSO (≥ 50 mg/mL) and a 1:1 solution of ethanol:PBS (pH 7.2) (~0.5 mg/ml)[3][4] | 4.58[] |

| cis-9,cis-11-octadecadienoic acid | 42.5 | - | - | - |

| trans-9,trans-11-octadecadienoic acid | 54 | - | - | - |

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of this compound isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying functional groups and the configuration of double bonds in fatty acids.

| Isomer | Key FTIR Absorption Bands (cm⁻¹) | Description |

| Linoleic Acid | ~3010, 2926, 2855, 1710 | C-H stretch (alkene), C-H stretch (alkane), C=O stretch (carboxylic acid)[6][7] |

| Conjugated Linoleic Acids (CLAs) | 988 (trans,trans), 981 and 947 (cis,trans) | Characteristic peaks for conjugated double bond configurations[8][9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule, allowing for the precise determination of isomer structures. Data for linoleic acid, a common octadecadienoic acid, is well-established.[10][11]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation patterns of this compound isomers, aiding in their identification, often after derivatization to pinpoint double bond locations.[12][13][14][15]

Experimental Protocols

Accurate determination of the chemical and physical properties of this compound requires standardized experimental protocols.

Determination of Melting Point (AOCS Official Method Cc 1-25)

This method determines the temperature at which a fat becomes completely clear and liquid.

Apparatus:

-

Melting-point capillary tubes (1 mm i.d., 2 mm o.d.)

-

Calibrated thermometer (-2 to 68 °C or -2 to 80 °C)

-

600 mL glass beaker

-

Heat source with variable control

Procedure:

-

Melt the fatty acid sample and filter to remove impurities and moisture.

-

Dip at least three clean capillary tubes into the molten sample so that a column of about 10 mm is formed.

-

Fuse the end of the tube containing the sample in a small flame, being careful not to burn the fat.

-

Cool the tubes in a refrigerator at 4–10 °C for 16 hours.

-

Attach the tubes to a thermometer so that the bottom of the sample is even with the thermometer bulb.

-

Suspend the thermometer in a beaker of clear, distilled water.

-

Heat the water bath slowly (approximately 0.5 °C/min), with stirring.

-

The melting point is the temperature at which the sample becomes completely clear and liquid.

-

The average of at least three determinations is reported.[10][16][17]

Determination of Boiling Point (ASTM D7169)

This gas chromatography method is used to determine the boiling range distribution of fatty acid methyl esters (FAMEs).

Procedure Outline:

-

The this compound is first converted to its methyl ester (FAME).

-

A sample of the FAME is injected into a high-temperature gas chromatograph.

-

The boiling points are assigned based on the retention times of the FAMEs compared to a calibration curve of known hydrocarbon standards.[18][19][20]

Determination of Water Solubility

Due to the low solubility of long-chain fatty acids in water, direct measurement is challenging. Methods often involve sensitive analytical techniques to quantify the small amount of dissolved acid.

Procedure Outline:

-

An excess amount of the this compound isomer is equilibrated with a known volume of water at a constant temperature with stirring for an extended period (e.g., 24-48 hours) to ensure saturation.

-

The mixture is then filtered or centrifuged to remove undissolved fatty acid.

-

The concentration of the dissolved fatty acid in the aqueous phase is determined using a sensitive analytical method such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) after extraction and derivatization.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, can be determined by titrating a solution of the fatty acid with a strong base.

Procedure Outline:

-

Dissolve a known quantity of the this compound isomer in a suitable solvent mixture (e.g., an alcohol-water mixture) to ensure solubility.

-

Use a calibrated pH meter to monitor the pH of the solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, known increments.

-

Record the pH after each addition of the base.

-

Plot the pH of the solution against the volume of base added to generate a titration curve.

-

The pKa is the pH at which half of the acid has been neutralized (the midpoint of the steepest part of the titration curve).[21]

Signaling Pathways and Biological Activity

This compound isomers are not merely structural components of lipids but also act as signaling molecules that modulate various cellular processes. They primarily exert their effects by activating specific nuclear receptors and G-protein coupled receptors.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Several isomers of this compound, particularly oxidized derivatives, are potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[1][22][23] 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), found in tomatoes, is a potent PPARα agonist.[22][24] Activation of PPARα by 9-oxo-ODA in hepatocytes leads to an increase in the expression of genes involved in fatty acid oxidation, which in turn helps to reduce triglyceride accumulation.[6][22][25]

References

- 1. benchchem.com [benchchem.com]

- 2. Linoleic Acid | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 6. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Measurement of conjugated linoleic acid (CLA) in CLA-rich potato chips by ATR-FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. Conjugated linoleic acid isomers: differences in metabolism and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Identification of conjugated linoleic acid isomers in cheese by gas chromatography, silver ion high performance liquid chromatography and mass spectral reconstructed ion profiles. Comparison of chromatographic elution sequences | Semantic Scholar [semanticscholar.org]

- 16. library.aocs.org [library.aocs.org]

- 17. 58 Special Properties of Fats, Oils, and Shortenings Methods [cerealsgrains.org]

- 18. store.astm.org [store.astm.org]

- 19. matestlabs.com [matestlabs.com]

- 20. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 21. store.astm.org [store.astm.org]

- 22. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

- 25. researchgate.net [researchgate.net]

The Physiological Maze of Octadienoic Acid Isomers: A Technical Guide for Researchers

An in-depth exploration of the diverse biological activities of octadienoic acid isomers, their mechanisms of action, and their potential as therapeutic targets.

Octadienoic acids, a class of fatty acids encompassing various positional and geometric isomers, are emerging as critical signaling molecules in a multitude of physiological and pathological processes. Primarily known through the study of conjugated linoleic acids (CLAs), these isomers exhibit a surprisingly diverse range of biological activities, from anti-cancer and anti-inflammatory effects to influences on metabolism and body composition. This technical guide provides a comprehensive overview of the core physiological roles of key this compound isomers, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways they modulate. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of these bioactive lipids.

The Dichotomy of Conjugated Linoleic Acid (CLA) Isomers: c9,t11-CLA vs. t10,c12-CLA

The most extensively studied this compound isomers are the conjugated linoleic acids (CLAs), with cis-9,trans-11-CLA (rumenic acid) and trans-10,cis-12-CLA being the most prominent. These isomers often exhibit distinct and sometimes opposing physiological effects.[1]

Anti-Carcinogenic Properties

Interest in CLA was initially sparked by its anti-carcinogenic properties.[1] Both c9,t11-CLA and t10,c12-CLA isomers appear to be active in inhibiting carcinogenesis in animal models.[2] The c9,t11-CLA isomer is considered mainly responsible for this effect.[1] Studies have shown that dietary CLA can induce apoptosis in various tissues, including mammary, liver, and adipose tissues, as well as in cultured mammary epithelial cells.[3] For instance, in mammary tissue initiated with methylnitrosourea, dietary CLA induced apoptosis of cells in the terminal end bud and in premalignant lesions.[3]

Body Composition and Metabolism

One of the most striking differences between the two main CLA isomers lies in their impact on body composition. The t10,c12-CLA isomer is primarily responsible for the reduction of body fat.[1][2] This effect is attributed to its ability to reduce lipid uptake in adipocytes by inhibiting the activities of lipoprotein lipase (B570770) and stearoyl-CoA desaturase.[2] In contrast, the c9,t11-CLA isomer has been shown to enhance growth and feed efficiency in young rodents.[2]

However, the metabolic effects of CLAs are not universally beneficial. Both isomers have been implicated in inducing insulin (B600854) resistance in humans.[1] A study on obese men with metabolic syndrome found that treatment with t10,c12-CLA increased insulin resistance and glycemia.[4]

Cardiovascular Health

The t10,c12-CLA isomer is often cited as the more effective isomer in affecting blood lipids.[1] However, the same study in obese men showed that t10,c12-CLA reduced HDL cholesterol.[4] The CLA mixture also lowered HDL cholesterol.[4] These findings highlight the complexity of CLA's effects on cardiovascular health and suggest that isomer-specific actions must be carefully considered.

Oxidized this compound Metabolites: A New Frontier

Beyond CLAs, oxidized derivatives of linoleic acid, such as hydroxy- and oxo-octadecadienoic acids (HODEs and KODEs), are gaining attention for their potent biological activities.[5][6] These molecules are generated through enzymatic and non-enzymatic oxidation and act as important signaling molecules in inflammation and cancer.[5]

Role in Inflammation

Several this compound isomers are potent modulators of inflammatory pathways. For instance, 9-hydroxy-10,12-octadecadienoic acid (9-HODE) and 13-hydroxy-9,11-octadecadienoic acid (13-HODE) are natural ligands for peroxisome proliferator-activated receptor gamma (PPAR-γ), a key regulator of inflammation.[7]

(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) has demonstrated anti-inflammatory effects by inhibiting lipopolysaccharide (LPS)-induced nitric oxide production and the expression of inflammatory cytokines in macrophages.[8] This effect is mediated through the inhibition of the NF-κB and MAPK signaling pathways.[8][9] Similarly, 8-oxo-9-octadecenoic acid (OOA) has been shown to suppress LPS-induced inflammatory responses by inhibiting the phosphorylation of JNK, ERK, IκB-α, and p50.[10]

Involvement in Cancer

The role of oxidized this compound isomers in cancer is multifaceted. 9-Oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE) has been shown to induce apoptosis in human ovarian cancer cells via the mitochondrial regulation pathway.[11] 9-Hydroxy-10,12-octadecadienoic acid (9-HODE) can also induce apoptosis in certain cancer cell lines through the activation of caspases.[5] Furthermore, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) has been found to suppress the formation of mammospheres, suggesting a potential role in targeting breast cancer stem cells.[5]

Quantitative Data Summary

The following tables summarize the quantitative effects of various this compound isomers from selected studies.

Table 1: Effects of CLA Isomers on Metabolic Parameters in Humans

| Isomer | Study Population | Dosage | Duration | Key Findings | Reference |

| trans-10,cis-12-CLA | Obese men with metabolic syndrome | 3.4 g/day | 12 weeks | Increased insulin resistance (19%), Increased glycemia (4%), Reduced HDL cholesterol (-4%) | [4] |

| CLA Mixture | Obese men with metabolic syndrome | 3.4 g/day | 12 weeks | Reduced HDL cholesterol (-2%) | [4] |

Table 2: Anti-Inflammatory Effects of Oxidized this compound Isomers in Macrophages

| Isomer | Cell Line | Concentration | Treatment | Key Findings | Reference |

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | RAW 264.7 | 100 µM | 1h pre-treatment, then LPS | Reduced nuclear p65 levels by 67% compared to LPS-stimulated cells | [9] |

| 8-oxo-9-octadecenoic acid (OOA) | RAW 264.7 | Not specified | Co-treatment with LPS | Significantly suppressed LPS-induced NO production and inflammatory cytokines | [10] |

Experimental Protocols

Determination of Insulin Sensitivity (Euglycemic-Hyperinsulinemic Clamp)

As described in the study by Risérus et al. (2002), the euglycemic-hyperinsulinemic clamp technique is a gold standard for assessing insulin sensitivity.[4]

-

Subjects: Abdominally obese men.

-

Procedure:

-

An intravenous catheter is inserted into an antecubital vein for infusions. Another catheter is inserted into a retrograde-draining heated hand vein to obtain arterialized venous blood samples.

-

A primed-continuous infusion of insulin is administered to achieve a steady-state hyperinsulinemia.

-

A variable infusion of glucose is started and adjusted to clamp the plasma glucose concentration at a predetermined euglycemic level.

-

The glucose infusion rate required to maintain euglycemia during the last 30-60 minutes of the clamp is a measure of insulin sensitivity.

-

In Vitro Macrophage Inflammation Assay

This protocol is based on the methodologies described in studies investigating the anti-inflammatory effects of oxidized this compound isomers.[8][9][10]

-

Cell Line: RAW 264.7 murine macrophages.

-

Procedure:

-

Cells are seeded in appropriate culture plates and allowed to adhere.

-

Cells are pre-treated with the this compound isomer of interest for a specified time (e.g., 1 hour).

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium.

-

After a specific incubation period, cell supernatants are collected to measure nitric oxide (NO) production (e.g., using the Griess reagent) and cytokine levels (e.g., using ELISA).

-

Cell lysates are prepared for Western blot analysis to determine the phosphorylation status of key signaling proteins (e.g., NF-κB, MAPKs) or for quantitative PCR to measure the gene expression of inflammatory mediators.

-

Signaling Pathways and Visualizations

This compound isomers exert their effects by modulating key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

Caption: Inhibition of the NF-κB signaling pathway by 13-KODE and 8-OOA.

Caption: Modulation of the MAPK signaling pathway by 13-KODE and 8-OOA.

Conclusion and Future Directions

The study of this compound isomers has unveiled a complex landscape of biological activity with significant therapeutic potential. The distinct actions of CLA isomers on carcinogenesis, body composition, and metabolism underscore the importance of isomer-specific research. Furthermore, the emergence of oxidized this compound metabolites as potent modulators of inflammation and cancer signaling opens new avenues for drug discovery.

Future research should focus on elucidating the precise molecular targets of these isomers and their downstream effects. A deeper understanding of their absorption, distribution, metabolism, and excretion (ADME) properties is also crucial for their development as therapeutic agents. The continued investigation into the intricate world of this compound isomers promises to yield novel insights into cellular signaling and potentially lead to the development of new treatments for a range of diseases, including cancer, metabolic syndrome, and inflammatory disorders.

References

- 1. Conjugated linoleic acid isomers: differences in metabolism and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The biologically active isomers of conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dietary conjugated linoleic acid in health: Physiological effects and mechanisms of action - ProQuest [proquest.com]

- 4. Treatment with dietary trans10cis12 conjugated linoleic acid causes isomer-specific insulin resistance in obese men with the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Effects of fatty acid nitroalkanes on signal transduction pathways and airway macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation | MDPI [mdpi.com]

- 9. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of Octadienoic Acid: A Technical Guide for Researchers

Introduction

Octadienoic acid, a group of fatty acid isomers, has garnered significant scientific interest for its potent anti-inflammatory properties. These molecules, found in various natural sources including tomatoes and certain algae, modulate key signaling pathways involved in the inflammatory response, offering promising avenues for the development of novel therapeutics for a range of inflammatory conditions. This technical guide provides an in-depth overview of the current understanding of the anti-inflammatory effects of this compound and its derivatives, with a focus on experimental data, detailed methodologies, and the underlying molecular mechanisms.

Core Mechanisms of Action

Several isomers of this compound have been investigated, each demonstrating anti-inflammatory activity through various mechanisms. The primary modes of action identified to date include the inhibition of pro-inflammatory signaling cascades and the activation of nuclear receptors that regulate inflammation.

Inhibition of NF-κB and MAPK Signaling Pathways:

A predominant mechanism by which this compound derivatives exert their anti-inflammatory effects is through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3][4] These pathways are central to the production of numerous pro-inflammatory mediators.

In response to inflammatory stimuli such as lipopolysaccharide (LPS), the inhibitor of κB (IκB-α) is phosphorylated and subsequently degraded.[1] This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it initiates the transcription of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] this compound derivatives, such as 8-oxo-9-octadecenoic acid (OOA) and (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), have been shown to inhibit the phosphorylation of IκB-α and the p50 subunit of NF-κB, thereby preventing its nuclear translocation and downstream inflammatory gene expression.[1][3][4]

The MAPK pathway, which includes c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, is also a critical regulator of the inflammatory response.[1][2] Studies have demonstrated that this compound derivatives can inhibit the phosphorylation of JNK and ERK in LPS-stimulated macrophages, further contributing to their anti-inflammatory profile.[1][3]

PPAR Agonism:

Certain isomers of this compound have been identified as potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a crucial role in the regulation of lipid metabolism and inflammation.[5][6][7] Specifically, 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) and 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) are recognized as potent PPARα agonists.[5][6][8] Activation of PPARα has been shown to suppress inflammatory responses. Additionally, other related fatty acid metabolites have been shown to act as PPARγ agonists, which also have well-established anti-inflammatory effects.[7][9]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of various this compound isomers has been quantified in numerous in vitro studies, primarily using LPS-stimulated RAW 264.7 macrophage cells. The following tables summarize the key quantitative data from these studies.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Compound | Concentration (µM) | % Inhibition of NO Production | Reference |

| 8-oxo-9-octadecenoic acid (OOA) | 12.5 | ~40% | [10] |

| 8-oxo-9-octadecenoic acid (OOA) | 25 | ~65% | [10] |

| 8-oxo-9-octadecenoic acid (OOA) | 50 | ~85% | [10] |

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | 100 | Significant Inhibition | [4] |

Table 2: Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Compound | Cytokine | Concentration (µM) | Effect | Reference |

| 8-oxo-9-octadecenoic acid (OOA) | TNF-α, IL-6 | 12.5, 25, 50 | Concentration-dependent decrease | [3] |

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | TNF-α, IL-1β | 50, 100 | Significant decrease in expression and secretion | [2][4] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of the anti-inflammatory properties of this compound.

1. Cell Culture and Treatment

-

Cell Line: RAW 264.7 macrophage cells are a standard model for in vitro inflammation studies.[1][10]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1] They are maintained at 37°C in a humidified atmosphere with 5% CO2.[1]

-

Experimental Plating: Cells are seeded in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine analysis, and 6-well for protein extraction) and allowed to adhere overnight.[1]

-

Treatment Protocol: Cells are pre-treated with varying concentrations of the this compound isomer (e.g., 10, 25, 50 µM) for 1-2 hours.[1] Following pre-treatment, inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified duration (e.g., 24 hours for NO and cytokine assays, shorter for signaling protein analysis).[1][10]

2. Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.[10]

-

Procedure:

-

After the incubation period, collect the cell culture supernatant.[1]

-

Mix an equal volume (e.g., 100 µL) of the supernatant with Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[1][10]

-

Incubate the mixture at room temperature for 10-15 minutes.[1]

-

Measure the absorbance at 540 nm using a microplate reader.[1]

-

Calculate the nitrite concentration using a sodium nitrite standard curve.[1]

-

3. Cytokine Quantification (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after the treatment period.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit being used. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and then measuring the absorbance.

-

4. Western Blot Analysis

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., iNOS, COX-2, phospho-IκB-α, phospho-JNK).[1][10]

-

Procedure:

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[10]

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.[1]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][10]

-

Visualizing the Molecular Landscape

Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: LPS-induced activation of the NF-κB signaling pathway.

Caption: Inhibitory action of this compound on inflammatory pathways.

Caption: General experimental workflow for assessing anti-inflammatory effects.

Conclusion

This compound and its derivatives represent a compelling class of molecules with significant anti-inflammatory potential. Their ability to modulate key inflammatory pathways, particularly the NF-κB and MAPK signaling cascades, underscores their therapeutic promise. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the pharmacological properties of these compounds. Future research should focus on in vivo studies to validate these in vitro findings and to assess the safety and efficacy of this compound-based therapies for the treatment of inflammatory diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]